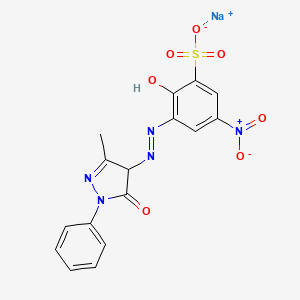

C.I. Mordant Orange 29

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H12N5NaO7S |

|---|---|

分子量 |

441.4 g/mol |

IUPAC 名称 |

sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1 |

InChI 键 |

YAJDUQNWUWXIBO-UHFFFAOYSA-M |

规范 SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Mordant Orange 29 (CAS Number: 6054-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Orange 29, identified by the CAS number 6054-86-0 and Colour Index number 18744, is a synthetic azo dye.[1] As a mordant dye, its application typically involves the use of a mordant to bind the dye to the substrate, enhancing its fastness. This class of dyes is utilized in various fields, including biological staining and the textile industry. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity, properties, and toxicological considerations.

Chemical and Physical Properties

This compound is the sodium salt of 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid. The compound's structure features a single azo group (-N=N-), classifying it as a monoazo dye.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6054-86-0 | MedchemExpress.com[2], Immunomart[3] |

| C.I. Number | 18744 | Pharos[1] |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S | Immunomart[3] |

| Molecular Weight | 441.35 g/mol | World dye variety[2] |

| IUPAC Name (Free Acid) | 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid | PubChem[4] |

| Molecular Formula (Free Acid) | C₁₆H₁₃N₅O₇S | PubChem[4] |

| Molecular Weight (Free Acid) | 419.4 g/mol | PubChem[4] |

| Appearance | Orange solid (general description) | N/A |

| Solubility | Data not available | TargetMol[5] |

| Melting Point | Data not available | TargetMol[5] |

| Boiling Point | Data not available | TargetMol[5] |

Synthesis

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid A detailed experimental protocol for the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is not readily available in the public domain. However, a general procedure for diazotization of aromatic amines involves the reaction of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one The resulting diazonium salt from Step 1 is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final this compound dye. The coupling reaction is typically carried out under controlled pH conditions.

Below is a logical workflow for the synthesis process.

Caption: Synthesis workflow for this compound.

Applications

This compound is described as a multifunctional dye with broad applications in biological research and traditional dyeing industries.[2] Its utility in biological experiments stems from its ability to help researchers observe and analyze cellular structures, track biomolecules, and in tissue pathology.[2] In the textile industry, it is used for dyeing materials such as wool, silk, and nylon.

Toxicological Information

Detailed toxicological data for this compound is largely unavailable. A safety data sheet for the compound indicates "no data available" for acute toxicity, skin corrosion/irritation, and other key toxicological endpoints.[5]

However, as an azo dye, its toxicological profile is of interest due to the potential metabolic cleavage of the azo bond to form aromatic amines. The nature of these resulting amines determines the potential for genotoxicity. The structure of this compound contains a sulfonated and nitrated aromatic moiety. Sulfonation of azo dyes generally decreases toxicity by enhancing the urinary excretion of the dye and its metabolites.

The metabolic pathway of azo dyes typically involves azoreductases present in the gut microbiota and the liver, which cleave the N=N bond.

Caption: General metabolic pathway of azo dyes.

References

C.I. Mordant Orange 29: An In-Depth Technical Overview of Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of C.I. Mordant Orange 29 is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of experimental protocols.

| Property | Value | Reference |

| C.I. Name | Mordant Orange 29 | |

| C.I. Number | 18744 | [1] |

| CAS Number | 6054-86-0 | [1] |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S | [1] |

| Molecular Weight | 441.35 g/mol | [1] |

| Molecular Structure | Single azo class | [1] |

| Appearance | Orange powder | [1] |

Core Research Applications

Histological and Cytological Staining

As a mordant dye, this compound is likely used in conjunction with a metallic mordant (such as aluminum, chromium, or iron salts) to stain various cellular components. The mordant forms a bridge between the dye molecule and the tissue, enhancing the staining intensity and stability. The azo group (-N=N-) present in its structure is a key chromophore responsible for its color.

Potential applications in this area include:

-

Observing and analyzing cell structures: The dye could be used to provide contrast to different organelles and cellular features under a microscope.

-

Studying tissue pathology: In histopathology, mordant dyes are crucial for identifying abnormal cellular morphologies and tissue architectures indicative of disease.

-

Distinguishing cell types: Differential staining protocols could potentially employ this compound to differentiate between various cell populations within a tissue sample.

Experimental Considerations and Methodologies

Detailed experimental protocols for this compound are not available in the surveyed literature. However, based on the general principles of mordant dyeing in histology, a hypothetical workflow can be outlined.

General Staining Workflow

The following diagram illustrates a generalized workflow for using a mordant dye like this compound in a histological application.

Caption: A generalized experimental workflow for histological staining using a mordant dye.

Potential for Further Research

The lack of detailed research on this compound presents an opportunity for further investigation. Researchers could explore its specific binding properties to different biomolecules and cellular components. Its fluorescent properties, if any, could also be characterized for potential applications in fluorescence microscopy. Given its azo dye structure, studies into its potential as a chromogenic substrate in enzyme assays could also be a fruitful area of research.

Conclusion

This compound is a multifunctional dye with potential applications in biological research, particularly in the realm of histological and cytological staining. While specific, in-depth technical data and established protocols are currently limited in the public domain, its chemical properties as a mordant azo dye suggest its utility in a variety of staining procedures. Further research is warranted to fully elucidate its specific applications, mechanisms of action, and to develop optimized protocols for its use in modern biological and biomedical research. Professionals in drug development and research are encouraged to consider its potential as a tool for cellular and tissue analysis, while also recognizing the need for foundational research to validate its use in specific experimental contexts.

References

Unveiling the Staining Mechanism of Mordant Dyes: A Technical Guide Focused on C.I. Mordant Orange 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant dyes are a class of colorants that require a secondary substance, a mordant, to bind effectively to a substrate. In biological staining, this principle is leveraged to enhance the contrast of cellular structures for microscopic examination. This technical guide delves into the core mechanism of action of mordant dyes, with a specific focus on the chemical principles of C.I. Mordant Orange 29. While specific biological applications for this compound are not extensively documented in scientific literature, this guide will elucidate its potential mechanism based on the well-established principles of mordant dye chemistry and its known molecular structure.

This compound: Chemical Profile

This compound, also known by its Colour Index number 18744, is a single azo dye. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S |

| Molecular Weight | 441.35 g/mol |

| CAS Registry Number | 6054-86-0 |

| Chemical Class | Monoazo Dye |

| Manufacturing Process | Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] |

The Core Mechanism: Chelation and Coordination Complex Formation

The staining action of mordant dyes is a two-step process fundamentally reliant on the principles of coordination chemistry. The mordant, typically a polyvalent metal ion such as aluminum (Al³⁺), iron (Fe³⁺), or chromium (Cr³⁺), acts as a bridge between the dye molecule and the biological tissue.

-

Formation of the Dye-Mordant Complex (Lake): The mordant dye molecule possesses specific functional groups that can donate lone pair electrons to the metal ion, forming coordinate covalent bonds. In the case of this compound, the hydroxyl (-OH) and the azo (-N=N-) groups are potential sites for chelation with a metal ion. This reaction forms a colored coordination complex known as a "lake." The formation of this complex often leads to a significant shift and intensification of the dye's color.

-

Binding of the Complex to Tissue: The dye-mordant complex then binds to specific chemical moieties within the biological specimen. This binding is also a chelation reaction, where the metal ion of the complex forms further coordinate bonds with functional groups present in the tissue. Common targets include the phosphate groups of nucleic acids (in the cell nucleus) and the carboxyl (-COOH) and hydroxyl (-OH) groups of proteins in the cytoplasm and extracellular matrix.

The overall process results in the deposition of a stable, colored complex at specific cellular or tissue sites, thereby rendering them visible under a microscope.

Putative Mechanism of this compound

Based on its chemical structure, this compound possesses the necessary functional groups to act as a mordant dye. The hydroxyl and azo groups can form a stable chelate ring with a suitable metal ion. This complex would then be available to bind to anionic sites in tissue.

References

C.I. Mordant Orange 29: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available data on the solubility and stability of C.I. Mordant Orange 29. The information presented herein is compiled from publicly accessible sources and is intended to support research and development activities.

Physicochemical Data

This compound, also known as Chrome Orange GR, is an azo mordant dye. Such dyes are characterized by their ability to form stable complexes with metal ions, typically chromium, which fix the dye to the substrate, enhancing its fastness properties. The fundamental structure of these dyes involves an azo group (-N=N-) connecting aromatic rings.

Solubility Profile

Detailed quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature. However, qualitative descriptions and data for analogous mordant dyes provide general guidance.

| Solvent | Solubility | Remarks |

| Water | Sparingly Soluble | Mordant dyes are typically applied from an aqueous dyebath, suggesting some degree of water solubility, which can be influenced by temperature and pH. The presence of sulfonic acid groups in many azo dyes enhances water solubility. |

| Ethanol | Slightly Soluble | Data for similar azo dyes suggests limited solubility in alcohols. |

| Non-polar Solvents | Generally Insoluble | Azo dyes, particularly those with polar functional groups, tend to have poor solubility in non-polar organic solvents. |

Note: This table is based on general characteristics of mordant azo dyes. Specific quantitative values for this compound require dedicated experimental determination.

Stability Profile

The stability of this compound is intrinsically linked to its function as a mordant dye, which is to form highly stable, light-fast, and wash-fast complexes on substrates like wool.

| Condition | Stability | Remarks |

| Light Fastness | High | The formation of a coordination complex with a chromium mordant significantly increases the stability of the dye molecule, resulting in excellent light fastness, a key characteristic of this dye class. |

| Wash Fastness | High | The metal complex is highly insoluble, leading to strong resistance to removal by washing. |

| pH Stability | Moderate to High | The stability of the metal-dye complex can be pH-dependent. The dyeing process itself is carried out under specific pH conditions (typically acidic) to facilitate the mordanting reaction. |

| Thermal Stability | Moderate to High | The dye is applied at elevated temperatures, indicating stability under these conditions. However, like most organic compounds, it will decompose at very high temperatures. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available in the searched literature. However, standard methodologies for such analyses are well-established.

Workflow for Solubility Determination

A standard protocol for determining the solubility of a dye like this compound would follow the general workflow illustrated below. This typically involves the shake-flask method, a reliable technique for determining saturation solubility.

Caption: Workflow for Solubility Determination of a Dye Compound.

Methodologies for Stability Assessment

Assessing the stability of a dye involves subjecting it to various environmental stresses and measuring the change in its concentration or color intensity over time.

-

Light Fastness: Samples of the dyed substrate are exposed to a standardized artificial light source (e.g., a xenon arc lamp) that simulates sunlight. The change in color is then evaluated against a set of blue wool standards.

-

Wash Fastness: The dyed material is subjected to washing in a standardized detergent solution at a specified temperature and for a specific duration, often with mechanical agitation. The color loss of the sample and the staining of adjacent undyed fabrics are assessed.

-

Thermal Stability: Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the pure dye. For the dyed substrate, stability is assessed by exposing it to a range of temperatures and observing any color change.

Logical Relationships in Mordant Dye Application

The efficacy of this compound is dependent on the successful formation of a coordination complex between the dye and a metal mordant on the fiber. This process involves a series of sequential steps.

Synonyms for C.I. Mordant Orange 29 (e.g., Chrome Orange FL)

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of C.I. Mordant Orange 29, a synthetic dye belonging to the single azo class. It consolidates key chemical identifiers, properties, and a generalized experimental workflow for its application as a mordant dye.

Compound Identification and Synonyms

This compound is known by several names across different suppliers and databases. Accurate identification is crucial for sourcing and for cross-referencing in literature.

| Identifier Type | Value |

| C.I. Name | Mordant Orange 29 |

| C.I. Number | 18744 |

| Common Synonym | Chrome Orange FL[1] |

| IUPAC Name | 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid[2] |

| CAS Registry No. | 6054-86-0[1] (primary), 20352-64-1[2] |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S[1] or C₁₆H₁₃N₅O₇S[2] |

| DSSTox Substance ID | DTXSID601020314[2] |

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound. These values are essential for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source |

| Molecular Weight | 441.35 g/mol (sodium salt)[1] | World Dye Variety[1] |

| 419.4 g/mol (acid form)[2] | PubChem[2] | |

| Molecular Class | Single Azo[1] | World Dye Variety[1] |

| Appearance | Orange powder | General knowledge |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Mechanism and Applications

This compound is a mordant dye, meaning its application requires a mordant to fix the dye to the substrate (e.g., textiles, leather, or cellular components in histology). The mordant, typically a metallic salt (like a chromium salt), forms an insoluble coordination complex with the dye and the substrate. This complex is vibrant in color and resistant to fading.

Its primary role is as a colorant. While broadly classified as a tool for biological experiments, such as observing cell structures or in tissue pathology, specific protocols for this compound are not widely published in prominent research literature.[3] It is not known to be directly involved in biological signaling pathways. Its utility in research is confined to its properties as a chemical stain.[3]

General Experimental Protocol: Mordant Staining

The following is a generalized methodology for using a mordant dye like this compound for staining a substrate (e.g., a biological tissue sample on a slide). This protocol may require optimization for specific applications.

Materials:

-

Substrate (e.g., deparaffinized tissue slide)

-

Mordant solution (e.g., 2-5% potassium dichromate)

-

Dye solution (e.g., 0.5-1% aqueous solution of this compound)

-

Deionized water

-

Differentiating agent (e.g., acid alcohol)

-

Dehydrating agents (graded ethanol series)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslip

Procedure:

-

Hydration: Bring the substrate to water through a graded series of alcohols.

-

Mordanting: Immerse the substrate in the mordant solution for a specified time (e.g., 10-60 minutes). This step is crucial for the dye to bind effectively.

-

Rinsing: Thoroughly rinse the substrate with deionized water to remove excess mordant.

-

Staining: Immerse the mordanted substrate in the this compound solution. Incubation time can vary from minutes to hours depending on the desired staining intensity.

-

Rinsing: Rinse with deionized water to remove excess dye.

-

Differentiation: Briefly dip the substrate in a differentiating agent to remove non-specific staining and enhance contrast. This step must be carefully monitored.

-

Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 70%, 95%, 100%).

-

Clearing: Clear the substrate using an agent like xylene.

-

Mounting: Apply a mounting medium and place a coverslip on the substrate for microscopic examination.

Visualizations

The logical workflow of a typical mordant dyeing process is illustrated below. This diagram outlines the critical sequence of steps from substrate preparation to the final colored complex.

Caption: Logical workflow for a typical mordant staining process.

References

C.I. Mordant Orange 29: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for C.I. Mordant Orange 29 in a laboratory setting. While specific toxicological data for this compound is limited, this document outlines precautions based on the known hazards associated with the broader class of azo dyes.

Chemical and Physical Properties

This compound is a single azo-class mordant dye.[1] Its known chemical and physical properties are summarized below.

| Property | Value |

| C.I. Name | Mordant Orange 29 |

| C.I. Number | 18744 |

| CAS Number | 6054-86-0[1] |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S[1] |

| Molecular Weight | 441.35 g/mol [1] |

| Appearance | Orange powder[1] |

| IUPAC Name | 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid[2] |

Hazard Identification and Toxicology

-

Carcinogenicity: Some azo dyes can break down to form carcinogenic aromatic amines.[3][4]

-

Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.

-

Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.

-

Sensitization: Repeated exposure may cause skin sensitization.

Given the lack of specific data, it is prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile gloves. |

| Body Protection | A lab coat should be worn at all times. |

| Respiratory Protection | A properly fitted respirator is necessary when handling the powder outside of a fume hood. |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.

-

Avoid generating dust during weighing and transfer.

-

Use dedicated spatulas and weighing boats.

-

Ensure adequate ventilation in the work area.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Store away from strong oxidizing agents.

Experimental Protocols

The following are generalized protocols for the preparation of solutions and spill cleanup.

Preparation of a Stock Solution

-

Preparation: Don all required PPE and work within a chemical fume hood.

-

Weighing: Carefully weigh the desired amount of this compound powder using a clean, tared weigh boat.

-

Dissolving: Slowly add the powder to the desired solvent in a beaker, stirring gently to avoid splashing.

-

Sonication (if necessary): If the dye does not fully dissolve, use a sonicator to aid dissolution.

-

Storage: Transfer the solution to a clearly labeled, sealed container and store it under appropriate conditions.

Spill Cleanup Procedure

-

Evacuate: In the event of a large spill, evacuate the immediate area and alert the laboratory safety officer.

-

Containment: For small spills, contain the spill using absorbent materials.

-

Cleanup (Solid Spill): Carefully scoop up the solid material into a labeled waste container. Avoid raising dust.

-

Cleanup (Liquid Spill): Use an inert absorbent material to soak up the solution.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Waste Disposal

All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound in the laboratory.

References

A Technical Guide to C.I. Mordant Orange 29 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on C.I. Mordant Orange 29 (C.I. 18744), a synthetic azo dye with potential applications in biological research and drug development. This document outlines its chemical and physical properties, identifies a supplier for research-grade material, and presents a generalized experimental workflow for its use in histological staining.

Introduction to this compound

This compound is a mordant dye, meaning it requires a mordant, typically a metal ion, to form an insoluble complex that binds to the substrate.[1][2] This property enhances the fastness of the dye and can influence the final color.[1] As an azo dye, its molecular structure contains the characteristic azo group (-N=N-).[3] Azo dyes are a significant class of organic compounds with wide-ranging applications, and their derivatives have been explored for various medicinal purposes, including roles in drug delivery systems and as imaging agents.[4][5][6][7]

Supplier Information for Research-Grade this compound

For researchers seeking to procure this compound for laboratory use, MedchemExpress is a supplier that offers this compound for research purposes only.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information has been compiled from various chemical databases.[3][8]

| Property | Value | Reference |

| C.I. Name | Mordant Orange 29 | [3] |

| C.I. Number | 18744 | [3] |

| CAS Number | 6054-86-0 | [3] |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S | [3] |

| Molecular Weight | 441.35 g/mol | [3] |

| Appearance | Orange (properties and applications) | [3] |

| Molecular Structure | Single azo class | [3] |

| Manufacturing Methods | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid diazotization, and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one coupling. | [3] |

Note: Specific data on purity and solubility for research-grade this compound should be obtained from the supplier's certificate of analysis. A representative certificate of analysis from MedchemExpress for a different research chemical indicates that purity is typically provided with high precision (e.g., 99.64% by LCMS).[9]

Experimental Protocols: A Generalized Approach to Mordant Dye Staining

Principle: Mordant dyes form a coordination complex with a metal salt (the mordant), which then binds to the tissue, enhancing the stain's intensity and stability.[1][2] The choice of mordant can affect the final color.[1]

Materials:

-

Tissue sections on slides

-

This compound

-

Mordant solution (e.g., aluminum potassium sulfate (alum), ferric chloride)

-

Staining jars

-

Distilled water

-

Ethanol (graded series for dehydration)

-

Xylene (or a xylene substitute for clearing)

-

Mounting medium and coverslips

General Staining Procedure (Post-mordanting):

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Prepare a solution of this compound in distilled water. The optimal concentration will need to be determined empirically.

-

Immerse the slides in the dye solution for a predetermined time.

-

-

Mordanting:

-

Rinse the slides in distilled water.

-

Immerse the slides in the chosen mordant solution. The concentration and duration will depend on the mordant and the tissue type and may require optimization.

-

-

Differentiation (Optional):

-

If overstaining occurs, a brief rinse in a weak acid or alkaline solution (depending on the dye and mordant) can be used to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the stained sections through a graded ethanol series.

-

Clear the sections in xylene or a suitable substitute.

-

Mount the coverslip using a compatible mounting medium.

-

Potential Applications in Research and Drug Development

While specific applications of this compound in drug development are not yet documented, the broader class of azo dyes has shown promise in several biomedical areas. These compounds have been investigated for their potential as:

-

Drug Delivery Systems: Azo compounds are being explored as carriers for targeted drug release.[4][5]

-

Imaging Agents: The chromophoric nature of azo dyes makes them suitable candidates for bioimaging applications.[6][7]

-

Therapeutic Agents: Some azo compounds have been investigated for various pharmacological activities.[4][6][7]

Researchers can explore the utility of this compound in these and other areas, leveraging its properties as a mordant dye for stable tissue and cellular labeling.

Visualizing Experimental Workflows

To facilitate the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate a general workflow for procuring and using a research-grade chemical like this compound, and a conceptual diagram of its application in histological staining.

Caption: Procurement and QC Workflow.

Caption: Histological Staining Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stainsfile.com [stainsfile.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. kenhub.com [kenhub.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C16H13N5O7S | CID 111145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. An Introduction to Mordants | Protocols Online [protocolsonline.com]

- 11. JaypeeDigital | Introduction to Staining and Principles of Staining [jaypeedigital.com]

Historical Applications of Mordant Orange Dyes in Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and ongoing scientific applications of mordant orange dyes. It focuses on the chemical principles, experimental protocols, and data analysis associated with these dyes, offering a valuable resource for researchers in various fields, including histology, cell biology, and drug development.

Introduction to Mordant Dyes

Mordant dyes are colorants that require a binding agent, known as a mordant, to adhere to a substrate. The term "mordant" originates from the Latin word mordere, meaning "to bite," reflecting the historical belief that the mordant helped the dye "bite" onto the fiber.[1] In scientific applications, particularly in histology, mordants are typically polyvalent metal ions that form a coordination complex with the dye. This complex, often referred to as a "lake," then binds to specific tissue components, enhancing the staining intensity and stability.[2][3] The choice of mordant can significantly influence the final color of the stain.[4]

Alizarin Red S: A Mordant Dye for Calcium Detection

Alizarin Red S (ARS), a water-soluble sodium salt of Alizarin sulfonic acid, is a historically significant mordant dye discovered in 1871.[5] Its primary and most enduring application in science is the specific staining of calcium deposits in tissues and cell cultures.[5][6] This has made it an invaluable tool in the study of bone formation, osteogenic differentiation, and pathological calcification.[4][6]

Principle of Alizarin Red S Staining

The scientific application of Alizarin Red S hinges on its reaction with calcium salts. In the presence of calcium, ARS forms a chelation complex that results in an orange-red precipitate.[6][7] This reaction is not strictly specific to calcium, as other cations like magnesium, manganese, barium, strontium, and iron can interfere. However, in most biological contexts, these elements are not present in sufficient concentrations to affect the staining results significantly.[4] The resulting ARS-calcium complex is birefringent, meaning it can be visualized under polarized light.[4]

Experimental Protocol: Alizarin Red S Staining of Cultured Cells

This protocol is widely used to assess the mineralization of the extracellular matrix in osteoblast or mesenchymal stem cell (MSC) cultures, a key indicator of osteogenic differentiation.

Reagents:

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (Fixative)

-

Distilled water

-

0.1% Ammonium hydroxide (for pH adjustment)

-

10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)[7]

Procedure:

-

Cell Culture and Induction of Mineralization: Culture osteoblasts or MSCs in appropriate differentiation medium to induce mineralization.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]

-

Washing: Wash the fixed cells once with PBS to remove the fixative.[6]

-

Staining: Add the Alizarin Red S working solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.[6]

-

Washing: Gently wash the stained cells with distilled water 3-5 times to remove any unbound dye.[6]

-

Visualization: The orange-red calcium deposits can be visualized using a bright-field microscope.[6]

Quantitative Analysis of Alizarin Red S Staining

The amount of calcium deposition can be quantified by extracting the bound dye and measuring its absorbance.

Procedure:

-

Extraction: Add 10% acetic acid or 10% cetylpyridinium chloride to each stained well and incubate for 15-30 minutes at room temperature with shaking to dissolve the stain.[7]

-

Neutralization and Measurement: Transfer the extract to a microcentrifuge tube, centrifuge to pellet debris, and transfer the supernatant to a new tube. The absorbance of the solution is then measured at a wavelength between 405 and 550 nm.[7][8]

-

Quantification: A standard curve can be generated using known concentrations of Alizarin Red S to determine the exact amount of bound dye, which correlates with the amount of calcium.[8]

| Parameter | Value | Reference |

| Alizarin Red S Solution | 2% (w/v) in distilled water | [6] |

| pH of Staining Solution | 4.1 - 4.3 | [6] |

| Fixation | 4% Paraformaldehyde | [6] |

| Staining Time | 20-30 minutes | [6] |

| Quantification Wavelength | 405-550 nm | [7] |

Application in Studying Osteogenic Signaling Pathways

Alizarin Red S staining is a crucial downstream assay to evaluate the efficacy of signaling pathways that regulate osteoblast differentiation and bone formation. Key pathways include the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[4][9] For instance, the activation of the BMP signaling pathway leads to the differentiation of mesenchymal stem cells into osteoblasts, which then mineralize the extracellular matrix, a process readily visualized by ARS staining.[4][10]

BMP signaling pathway leading to mineralization.

Mordant Orange 1 (Alizarin Yellow R)

Mordant Orange 1, also known by its synonyms Alizarin Yellow R and C.I. 14030, is another azo dye with historical applications in science.[11][12]

Chemical Properties and Known Applications

| Property | Value | Reference |

| Synonyms | Alizarin Yellow R, C.I. 14030 | [11] |

| CAS Number | 2243-76-7 | |

| Molecular Formula | C₁₃H₉N₃O₅ | [16] |

| Molecular Weight | 287.23 g/mol | [16] |

| pH Indicator Range | pH 10.1 (Yellow) to 12.0 (Orange-Red) | [5] |

| Solubility | Soluble in 1N NH₄OH (1%) | |

| λmax | 385 nm |

Experimental Protocol

A specific, detailed experimental protocol for the use of Mordant Orange 1 as a histological stain is not well-documented in readily accessible scientific literature. Its mention as a biological stain suggests it may have been used in older, less common staining procedures that have since been replaced by more specific and reliable methods.

References

- 1. The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient treatment of alizarin yellow R contained wastewater in an electrostimulated anaerobic-oxic integrated system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of BMP Signaling in Osteoclast Regulation | MDPI [mdpi.com]

- 6. [PDF] BMP signaling in mesenchymal stem cell differentiation and bone formation. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Staining [sakuraus.com]

- 12. Alizarine Yellow R|pH Indicator & Azo Dye|CAS 2243-76-7 [benchchem.com]

- 13. research.fit.edu [research.fit.edu]

- 14. healthsciences.usask.ca [healthsciences.usask.ca]

- 15. Revised tests and standards for Biological Stain Commission certification of alcian blue dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imrpress.com [imrpress.com]

Methodological & Application

Application Notes and Protocols for C.I. Mordant Orange 29 Staining Solution

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C.I. Mordant Orange 29 is a mordant dye, a class of colorants that require the use of a mordant—typically a polyvalent metal ion—to form a coordination complex with the dye molecule. This dye-mordant complex then binds to the target tissue or cellular components.[1] While specific biological staining protocols for this compound are not widely established in the scientific literature, this document provides a generalized, hypothetical protocol based on the fundamental principles of mordant dye application in histology. This protocol is intended to serve as a starting point for researchers and scientists to develop a specific staining procedure for their particular application.

Principle of Mordant Staining

Mordant dyes utilize a chemical bridge, the mordant, to adhere to substrates. In biological staining, the mordant forms a link between the dye and the tissue. The choice of mordant can influence the final color and staining intensity. Common mordants used in histological applications include salts of aluminum, iron, and chromium.[1][2] The application of the mordant can occur before, during, or after the application of the dye, known as pre-mordanting, meta-mordanting, and post-mordanting, respectively.[1]

Hypothetical Protocol: Preparation and Application of a this compound Staining Solution

This section outlines a generalized protocol for the preparation of a this compound staining solution using a meta-mordanting approach, where the mordant is incorporated directly into the staining solution.

Reagent Preparation

Quantitative data for the preparation of the required solutions are summarized in the table below.

| Reagent | Component | Concentration/Amount | Preparation Instructions |

| Mordant Orange 29 Stock Solution (1% w/v) | This compound Powder | 1 g | Dissolve 1 g of this compound powder in 100 mL of distilled water. Gentle heating and stirring may be necessary. |

| Mordant Solution (5% w/v Potassium Alum) | Potassium Alum | 5 g | Dissolve 5 g of potassium alum (aluminum potassium sulfate) in 100 mL of distilled water. |

| Working Staining Solution | 1% Mordant Orange 29 Stock | 10 mL | Mix the 1% Mordant Orange 29 stock solution and the 5% Mordant Solution. Add distilled water to a final volume of 100 mL. |

| 5% Mordant Solution | 20 mL | ||

| Distilled Water | 70 mL | ||

| Differentiating Solution (0.5% Acetic Acid) | Glacial Acetic Acid | 0.5 mL | Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water and mix thoroughly. |

Experimental Protocol: Staining of Paraffin-Embedded Tissue Sections

This protocol describes a hypothetical procedure for staining deparaffinized and rehydrated tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse slides in distilled water for 5 minutes.

-

-

Staining:

-

Immerse slides in the working this compound staining solution for 10-20 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess staining solution.

-

-

Differentiation:

-

Dip slides in 0.5% acetic acid solution for a few seconds to remove background staining. This step should be monitored microscopically to achieve the desired contrast.

-

-

Washing:

-

Wash slides in running tap water for 5 minutes to stop the differentiation process.

-

-

Counterstaining (Optional):

-

A suitable counterstain, such as a light hematoxylin, can be used to stain cell nuclei if desired.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (95% and 100% ethanol).

-

Clear the sections in xylene.

-

Mount with a permanent mounting medium.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the hypothetical staining protocol.

Caption: Experimental workflow for the hypothetical this compound staining protocol.

Logical Relationship of Mordant Staining

The diagram below illustrates the fundamental relationship between the tissue, the mordant, and the dye in a successful mordant staining procedure.

Caption: The formation of a stable tissue-mordant-dye complex is key to mordant staining.

Disclaimer

The protocols and information provided herein are intended for research purposes only and are based on general principles of mordant dyeing. They have not been validated for this compound specifically. Researchers should conduct their own optimization and validation studies for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Mordant Dyes in Plant Histology with Reference to C.I. Mordant Orange 29

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research for specific applications of C.I. Mordant Orange 29 in plant histology and botany has yielded no detailed protocols or established use cases in the current scientific literature. This document, therefore, provides a comprehensive overview of the principles of mordant dyeing as it could be theoretically applied to plant tissues, using this compound as a prospective candidate. The provided protocols are generalized and would serve as a starting point for methodology development.

Introduction to Mordant Dyes in Histology

Mordant dyes are substances that require a chemical intermediary, a mordant, to bind effectively to a substrate. In histology, this principle is applied to enhance the staining of specific cellular structures. The mordant forms a coordination complex with the dye, which then attaches to the tissue, often with a greater affinity and specificity than the dye alone.[1] While the application of this compound in plant histology is not documented, its nature as a mordant dye suggests a potential for differential staining of plant tissues.

Chemical Properties of this compound

| Property | Value |

| C.I. Name | Mordant Orange 29 |

| C.I. Number | 18744[2] |

| Molecular Formula | C16H12N5NaO7S[2] |

| Molecular Weight | 441.35 g/mol [2] |

| CAS Number | 6054-86-0[2] |

General Principles of Mordant Staining in Plant Tissues

Plant tissues, with their cellulosic cell walls and varied cytoplasmic components, present a unique challenge for histological staining. Mordants can be used to increase the affinity of dyes for structures like lignin, pectin, and nuclear material. Common mordants include salts of aluminum, iron, copper, and tin.[1][3] The choice of mordant can significantly influence the final color and intensity of the stain.

Generalized Experimental Protocol for Mordant Staining of Plant Tissue

The following is a generalized protocol that can be adapted for testing this compound on plant tissue sections. Note: This is a theoretical workflow and requires optimization.

Materials:

-

Fixed and sectioned plant tissue (e.g., paraffin-embedded or fresh sections)

-

This compound

-

Mordant solution (e.g., 2-5% potassium alum or ferrous sulfate)

-

Distilled water

-

Ethanol series (for dehydration)

-

Xylene or other clearing agent

-

Mounting medium and coverslips

-

Microscope slides

Protocol:

-

Deparaffinization and Rehydration (for paraffin sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate sections through a descending series of ethanol concentrations (e.g., 100%, 95%, 70%, 50%).

-

Rinse with distilled water.

-

-

Mordanting:

-

Immerse slides in the chosen mordant solution for a predetermined time (e.g., 10-30 minutes). The optimal time will need to be determined experimentally.

-

Rinse thoroughly with distilled water to remove excess mordant.

-

-

Staining:

-

Prepare a solution of this compound (concentration to be optimized, e.g., 0.1-1% in distilled water).

-

Immerse the mordanted sections in the dye solution. Staining time will require optimization (e.g., 5-20 minutes).

-

Rinse with distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through an ascending series of ethanol concentrations.

-

Clear the sections in xylene.

-

Mount with a suitable mounting medium and coverslip.

-

Potential Applications and Considerations

Should this compound prove effective as a histological stain for plant tissues, potential applications could include:

-

Differential staining of cell walls: Depending on the mordant, it may selectively stain lignified, suberized, or cellulosic walls.

-

Visualization of specific organelles or inclusions: The dye-mordant complex might have an affinity for tannins, resins, or other secondary metabolites.

Considerations for Method Development:

-

Mordant Selection: The choice of mordant is critical and will affect the final color and binding properties.

-

Concentration and Timing: Both dye and mordant concentrations, as well as incubation times, will need careful optimization.

-

pH of Staining Solution: The pH can influence the charge of both the tissue components and the dye-mordant complex, thereby affecting staining intensity.

Conclusion

While there is no established use of this compound in plant histology, the principles of mordant dyeing suggest its potential as a novel stain. The protocols and workflows provided here offer a foundational approach for researchers interested in exploring its application. Rigorous experimentation and optimization would be necessary to validate its efficacy and determine its specific staining characteristics in various plant tissues.

References

Application Notes and Protocols: C.I. Mordant Orange 29 as a Counterstain in Trichrome Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the potential use of C.I. Mordant Orange 29 as a cytoplasmic counterstain in trichrome staining methods. While direct, published protocols specifying the use of this compound in trichrome staining are not widely available, this document outlines a proposed methodology based on the established principles of trichrome staining and the known properties of similar orange azo dyes, such as Orange G, which are commonly used in these techniques.

Introduction to Trichrome Staining

Trichrome staining is a histological technique that utilizes three or more contrasting dyes to differentiate various tissue components.[1] It is particularly valuable for distinguishing collagen from muscle and cytoplasm.[2] A typical trichrome stain will render cell nuclei blue/black, cytoplasm and muscle red, and collagen green or blue.[1] The sequential application of different dyes, often in conjunction with a polyacid like phosphotungstic or phosphomolybdic acid, allows for the selective staining of different tissue elements based on their permeability and affinity for the dyes.[2]

The role of a counterstain in this method is to provide a contrasting color to the primary stains, thereby highlighting specific cellular or extracellular components. Orange dyes, such as Orange G, are frequently employed to stain cytoplasm, keratin, and erythrocytes a vibrant orange, enhancing the overall detail and contrast of the stained section.[3][4][5] this compound, as a mordant azo dye, possesses the chemical properties that suggest its suitability as a cytoplasmic counterstain in a modified trichrome protocol.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| C.I. Name | Mordant Orange 29 |

| C.I. Number | 18744 |

| CAS Number | 6054-86-0 |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S |

| Molecular Weight | 441.35 g/mol |

| Color | Orange |

| Class | Single Azo Dye |

Principle of the Method

The proposed trichrome method utilizing this compound follows the general principles of a multi-step trichrome stain, such as the Masson's Trichrome. The procedure involves the sequential application of three main staining solutions:

-

Nuclear Stain: A hematoxylin solution is used to stain the cell nuclei, typically a deep blue or black. Weigert's iron hematoxylin is often preferred in trichrome methods due to its resistance to subsequent acidic solutions.[2]

-

Cytoplasmic and Muscle Stain: A red acid dye, such as Biebrich Scarlet-Acid Fuchsin, is used to stain cytoplasm and muscle fibers.

-

Collagen Stain: Aniline blue or a similar dye is used to stain collagen fibers blue.

In this modified protocol, this compound is introduced as a counterstain to provide a distinct orange color to the cytoplasm and other acidophilic structures. The use of phosphotungstic/phosphomolybdic acid acts as a differentiating agent, selectively removing the red dye from the collagen fibers, allowing them to be subsequently stained by the aniline blue.[2]

Experimental Workflow

The following diagram illustrates the general workflow for a trichrome staining procedure adapted for the use of this compound.

References

Application Notes and Protocols: Mordant Selection for C.I. Mordant Orange 29 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Orange 29 is a synthetic azo dye that belongs to the category of mordant dyes.[1] These dyes require the use of a mordant, typically a metal salt, to form an insoluble complex that binds to the substrate, such as tissue sections.[2][3] This interaction enhances the dye's fastness and can significantly influence the final color.[3] The selection of an appropriate mordant is therefore a critical step in developing a robust and reproducible staining protocol for histological and research applications.

The mechanism of mordant dyes involves the formation of a coordination complex between the dye molecule, the metal ion from the mordant, and the tissue components.[3] This "dye lake" then precipitates on the fabric or tissue, providing coloration.[3] Different metal ions can alter the electronic properties of the dye molecule, resulting in varied colors from the same dye. Common mordants used in histology and dyeing include salts of aluminum, iron, copper, and tin.

These application notes provide a generalized protocol for the use of this compound in biological staining and discuss the selection of various mordants to achieve desired staining outcomes.

Mordant Selection and Expected Outcomes

| Mordant | Chemical Formula | Expected Color with this compound | Notes |

| Aluminum Potassium Sulfate (Alum) | KAl(SO₄)₂·12H₂O | Bright Orange to Reddish-Orange | Alum is a common mordant that often brightens the natural color of the dye. |

| Ferrous Sulfate | FeSO₄·7H₂O | Brownish-Orange to Dark Brown | Iron mordants typically "sadden" or darken colors, shifting them towards brown or black hues. |

| Copper Sulfate | CuSO₄·5H₂O | Reddish-Brown to Greenish-Brown | Copper mordants can produce a range of earthy tones and may impart a greenish tint. |

| Stannous Chloride | SnCl₂ | Bright Yellow-Orange | Tin mordants are known for their ability to brighten colors, often producing more vibrant shades. |

Experimental Protocols

The following are generalized protocols for pre-mordanting, meta-mordanting, and post-mordanting techniques for staining with this compound. Researchers should optimize the concentrations, incubation times, and temperatures for their specific tissue types and applications.

Materials

-

This compound (CAS No. 6054-86-0)[1]

-

Selected Mordant (e.g., Aluminum Potassium Sulfate, Ferrous Sulfate, etc.)

-

Distilled or Deionized Water

-

Microscope Slides with Prepared Tissue Sections

-

Staining Jars

-

Standard histology solvents (e.g., xylene, ethanol series)

-

Mounting Medium

Protocol 1: Pre-Mordanting Method

In this method, the tissue is treated with the mordant before the application of the dye.

-

Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Mordanting:

-

Prepare a 2-5% (w/v) aqueous solution of the selected mordant.

-

Immerse the slides in the mordant solution for 10-30 minutes at room temperature or slightly elevated temperature (e.g., 40-60°C).

-

Rinse thoroughly in several changes of distilled water.

-

-

Staining:

-

Prepare a 0.1-1% (w/v) aqueous solution of this compound.

-

Immerse the mordanted slides in the dye solution for 5-20 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene.

-

Mount with a suitable mounting medium.

-

Protocol 2: Meta-Mordanting Method

Here, the mordant is added directly to the dye bath.

-

Deparaffinize and Rehydrate: As described in Protocol 1.

-

Staining:

-

Prepare a 0.1-1% (w/v) aqueous solution of this compound.

-

Add the selected mordant to the dye solution at a concentration of 1-3% (w/v). Ensure the mordant is fully dissolved.

-

Immerse the slides in the combined dye-mordant solution for 10-30 minutes.

-

Rinse thoroughly in several changes of distilled water.

-

-

Dehydration and Mounting: As described in Protocol 1.

Protocol 3: Post-Mordanting Method

The tissue is first dyed and then treated with the mordant.

-

Deparaffinize and Rehydrate: As described in Protocol 1.

-

Staining:

-

Prepare a 0.1-1% (w/v) aqueous solution of this compound.

-

Immerse the slides in the dye solution for 10-30 minutes.

-

Rinse briefly in distilled water.

-

-

Mordanting:

-

Prepare a 2-5% (w/v) aqueous solution of the selected mordant.

-

Immerse the stained slides in the mordant solution for 5-15 minutes.

-

Rinse thoroughly in several changes of distilled water.

-

-

Dehydration and Mounting: As described in Protocol 1.

Visualizations

Signaling Pathway of Mordant Staining

Caption: Mechanism of mordant dye action.

Experimental Workflow for Mordant Selection

Caption: Workflow for mordant selection and staining.

Conclusion

The selection of an appropriate mordant is a crucial parameter in the application of this compound for biological staining. By systematically evaluating different mordants and their application methods (pre-, meta-, and post-mordanting), researchers can optimize their staining protocols to achieve the desired color and intensity for their specific needs. The provided protocols offer a starting point for this optimization process. Further investigation is warranted to quantify the spectral properties and staining efficiencies of this compound with various mordants in different biological tissues.

References

Application Notes: C.I. Mordant Orange 29 for Visualizing Connective Tissue Fibers

A preliminary investigation into the use of C.I. Mordant Orange 29 for the visualization of connective tissue fibers has revealed a significant lack of established protocols and scientific literature to support this application. While this compound is a dye with industrial applications, it is not a recognized or validated stain for histological or research purposes concerning connective tissue.[1][2]

Extensive searches for methodologies employing this specific dye for biological tissue staining have not yielded any reproducible or validated experimental protocols. The scientific community relies on a range of well-established and thoroughly documented staining methods for the visualization of connective tissue components such as collagen and elastic fibers.[3][4][5]

Due to the absence of empirical data, the generation of detailed application notes, quantitative data tables, and experimental workflows for this compound in the context of connective tissue staining is not feasible.

Alternative and Established Methods for Connective Tissue Staining

For researchers, scientists, and drug development professionals seeking to visualize connective tissue fibers, a variety of robust and widely accepted staining techniques are available. These methods provide high-quality, reproducible results and are extensively documented in scientific literature. The most common and reliable of these are:

-

Masson's Trichrome Stain: This is one of the most common methods used to differentiate collagen fibers from other tissue components.[4][6] It typically stains collagen blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.[4]

-

Verhoeff-Van Gieson (VVG) Stain: This technique is specifically used for the visualization of elastic fibers.[7] Elastic fibers are stained black, while collagen appears red and other tissue elements take on a yellow hue.

-

Picrosirius Red Stain: This method is highly specific for collagen and, when viewed under polarized light, can differentiate between different types of collagen based on their birefringence colors.

-

Gomori's Aldehyde Fuchsin Stain: This is another effective method for staining elastic fibers, which appear purple to black.

-

Movat's Pentachrome Stain: This is a more complex staining method that can simultaneously visualize a variety of connective tissue elements, including collagen, elastin, muscle, and mucin, in different colors.[8]

Given the lack of evidence for the use of this compound in histological applications, it is strongly recommended that researchers utilize one of the well-established and validated methods listed above for the visualization of connective tissue fibers. These methods have a long history of reliable use in research and diagnostics and are supported by a wealth of published data and protocols.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C16H13N5O7S | CID 111145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 5. Special stains for connective tissues Clinisciences [clinisciences.com]

- 6. med.emory.edu [med.emory.edu]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]

Application of C.I. Mordant Orange 29 in Cytological Preparations: A Theoretical Framework

Disclaimer: There is currently a lack of specific published data on the application of C.I. Mordant Orange 29 in cytological preparations. The following application notes and protocols are presented as a theoretical framework based on the general principles of mordant dyes and their use in histology and cytology. These protocols are intended to serve as a starting point for researchers and may require significant optimization.

Introduction to this compound and Mordant Dyes

This compound is a single azo dye with the molecular formula C₁₆H₁₃N₅O₇S and a molecular weight of approximately 419.4 g/mol . As a mordant dye, it requires the use of a metallic salt, known as a mordant, to form an insoluble complex called a "dye lake."[1][2] This dye lake then binds to tissue components, allowing for their visualization under a microscope. Mordant dyes are valuable in histology and cytology because the resulting stain is often more vibrant and permanent than what can be achieved with the dye alone.[1]

The most common mordants used in biological staining are polyvalent metal ions such as aluminum (Al³⁺) and iron (Fe³⁺).[3] The mordant forms a coordination complex with the dye and then attaches to the tissue, often through chelation with phosphate groups of nucleic acids, making mordant dyes particularly effective for nuclear staining.[3]

Hypothetical Applications in Cytology

Based on its chemical nature as an anionic azo dye, this compound, when combined with a suitable mordant, could potentially be used for:

-

Nuclear Staining: The dye-mordant complex would likely bind to the chromatin in the cell nucleus, yielding an orange to reddish-brown coloration, depending on the mordant used. This could be valuable for visualizing nuclear morphology, chromatin distribution, and mitotic figures.

-

Counterstaining: It could potentially serve as a counterstain in various staining procedures, providing contrast to other stains. For instance, it might be used to stain cytoplasm and extracellular matrix components, depending on the pH and mordant chosen.

Experimental Protocols (Theoretical)

Two hypothetical protocols are proposed below, based on common mordanting techniques: a pre-mordanting method and a meta-mordanting (single-bath) method.

Protocol 1: Pre-Mordanting Technique for Nuclear Staining

This protocol involves treating the cytological preparation with the mordant before applying the dye.

Reagents Required:

-

This compound solution (0.5% w/v in distilled water)

-

Mordant solution: 5% aqueous solution of ammonium aluminum sulfate (NH₄Al(SO₄)₂·12H₂O) or 2.5% aqueous solution of ferric chloride (FeCl₃)

-

Differentiating solution: 0.5% acid alcohol (0.5% HCl in 70% ethanol)

-

Bluing agent: Scott's tap water substitute or 0.1% aqueous sodium bicarbonate solution

-

Standard dehydrating alcohols and clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of alcohols to distilled water. For smears, ensure they are properly fixed.

-

Mordanting: Immerse slides in the chosen mordant solution for 10-15 minutes at room temperature.

-

Rinse: Rinse thoroughly in several changes of distilled water to remove excess mordant.

-

Staining: Immerse slides in the this compound solution for 15-30 minutes.

-

Rinse: Rinse briefly in distilled water.

-

Differentiation (Optional): Briefly dip the slides in 0.5% acid alcohol to remove excess stain. Control this step microscopically until the desired differentiation is achieved.

-

Rinse: Rinse thoroughly in distilled water.

-

Bluing: Immerse in a bluing agent for 1-2 minutes until the nuclei appear crisp.

-

Dehydration and Clearing: Dehydrate through graded alcohols, clear in xylene.

-

Mounting: Mount with a suitable mounting medium.

Protocol 2: Meta-Mordanting (Single-Bath) Technique

In this method, the dye and mordant are combined in a single staining solution.

Reagents Required:

-

Mordanted Dye Solution:

-

Dissolve 0.5 g of this compound in 100 mL of distilled water.

-

Dissolve 5 g of ammonium aluminum sulfate in the dye solution.

-

Heat the solution gently to dissolve the components completely.

-

Cool and filter before use. The solution may need to be "ripened" by allowing it to stand for a few days.

-

-

Other reagents as in Protocol 1.

Procedure:

-

Deparaffinize and Rehydrate: As in Protocol 1.

-

Staining: Immerse slides in the mordanted dye solution for 10-20 minutes.

-

Rinse and Differentiation: Follow steps 5-10 from Protocol 1.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed protocols.

Table 1: Reagent Concentrations and Incubation Times for Pre-Mordanting Protocol

| Step | Reagent | Concentration | Incubation Time |

| Mordanting | Ammonium Aluminum Sulfate | 5% (w/v) | 10-15 minutes |

| OR Ferric Chloride | 2.5% (w/v) | 10-15 minutes | |

| Staining | This compound | 0.5% (w/v) | 15-30 minutes |

| Differentiation | Acid Alcohol | 0.5% HCl in 70% Ethanol | Brief dips (microscopically controlled) |

| Bluing | Scott's Tap Water Substitute | N/A | 1-2 minutes |

Table 2: Reagent Composition and Incubation Time for Meta-Mordanting Protocol

| Reagent Component | Concentration | Incubation Time |

| This compound | 0.5 g | 10-20 minutes |

| Ammonium Aluminum Sulfate | 5 g | |

| Distilled Water | 100 mL |

Visualizations

Principle of Mordant Dye Staining

Caption: Principle of mordant dye staining.

Experimental Workflow for Pre-Mordanting Technique

Caption: Hypothetical pre-mordanting workflow.

References

Application Notes: C.I. Mordant Orange 29 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C.I. Mordant Orange 29 in combination with other histological dyes. The focus is on its application within polychromatic staining techniques, particularly trichrome methods, which are essential for the differential visualization of tissue components.

Introduction to this compound in Histology

This compound, also identified as Alizarin Yellow R (C.I. 14030), is an azo dye.[1][2][3] In histological applications, mordant dyes are used in conjunction with a metal salt (a mordant) to form a dye-mordant complex, which then binds to tissue components. This process enhances the specificity and stability of the stain.

While less commonly specified in standard protocols than other orange dyes like Orange G, this compound's properties as an acid dye make it a suitable candidate for counterstaining cytoplasm, muscle, and erythrocytes in various trichrome staining methods. Trichrome stains are invaluable in pathology and research for their ability to distinguish collagenous connective tissue from cellular elements.

The underlying principle of trichrome staining involves the sequential use of acid dyes with varying molecular weights. A polyacid, such as phosphotungstic acid or phosphomolybdic acid, is used to decolorize collagen, which is then stained by a larger molecular weight dye (typically blue or green). A smaller molecular weight yellow or orange dye is employed to stain the remaining tissue components like cytoplasm and red blood cells.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Description |

| Common Name | Mordant Orange 29 |

| Synonyms | Alizarin Yellow R, C.I. 14030 |

| C.I. Number | 14030 |

| CAS Number | 2243-76-7 |

| Molecular Formula | C₁₃H₉N₃O₅ |

| Molecular Weight | 287.23 g/mol |

| Appearance | Rust-colored powder |

| Class | Azo Dye |

Experimental Protocols

The following protocols are adaptations of well-established trichrome staining methods, incorporating this compound as a cytoplasmic and erythrocyte stain.

This is one of the most common trichrome stains used to differentiate collagen from muscle. In this adapted protocol, this compound is used to provide a contrasting orange color to the cytoplasm and erythrocytes.

Principle: This technique utilizes three anionic dyes. A nuclear stain (Weigert's hematoxylin) is followed by a red cytoplasmic stain (Biebrich scarlet-acid fuchsin). A polyacid is then used to remove the red dye from collagen, which is subsequently stained blue or green. This compound is introduced to stain erythrocytes and provide a clearer cytoplasmic counterstain.

Reagents:

-

Bouin's Fluid (for secondary fixation)

-

Weigert's Iron Hematoxylin (Working Solution)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

This compound Solution (0.5% in 80% ethanol)

-

Aniline Blue Solution (2.5% in 2% acetic acid) or Light Green SF Yellowish (2% in 2% acetic acid)

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56°C to improve stain quality.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes, then rinse in distilled water.

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.

-

Transfer to this compound solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Stain in Aniline Blue or Light Green solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% Acetic Acid solution for 2-5 minutes.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Staining Results:

| Component | Color |

| Nuclei | Black |

| Cytoplasm, Muscle, Keratin | Red |

| Collagen | Blue or Green |

| Erythrocytes | Orange |

This method provides a brilliant and detailed staining of various tissue components. The adaptation involves using this compound in the final staining solution.

Principle: Heidenhain's Azan stain uses Azocarmine G to stain nuclei and some cytoplasmic granules red. After differentiation, a solution containing phosphotungstic acid is used to decolorize the connective tissue, which is then stained with a mixture of Aniline Blue and an orange dye.

Reagents:

-

Azocarmine G Solution (0.1% in 1% glacial acetic acid)

-

Aniline Alcohol (1% aniline in 90% alcohol)

-

Acidic Alcohol (1% glacial acetic acid in absolute alcohol)

-

5% Phosphotungstic Acid Solution

-

Aniline Blue-Mordant Orange 29 Solution:

-

Aniline Blue: 0.5 g

-

This compound: 2.0 g

-

Glacial Acetic Acid: 8.0 mL

-

Distilled Water: 100.0 mL

-

Dissolve dyes in water, then add acetic acid and filter.

-

Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Stain in Azocarmine G solution at 56-60°C for 30-60 minutes.

-

Rinse quickly in distilled water.

-

Differentiate in Aniline Alcohol, checking microscopically until nuclei are distinct and cytoplasm is pale red.

-

Rinse briefly in Acidic Alcohol to stop differentiation.

-

Wash in distilled water.

-

Mordant in 5% Phosphotungstic Acid solution for 1-2 hours.

-

Rinse briefly in distilled water.

-

Stain in the Aniline Blue-Mordant Orange 29 solution for 1-3 hours.

-

Rinse briefly in distilled water.

-

Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Staining Results:

| Component | Color |

| Nuclei | Bright Red |

| Muscle | Red to Orange |

| Collagen and Reticulin | Deep Blue |

| Erythrocytes | Red-Orange |

| Glial Fibrils | Reddish |

Diagrams and Workflows

The following diagrams illustrate the generalized workflows for the adapted trichrome staining protocols.

Caption: Workflow for Adapted Masson's Trichrome with this compound.

Caption: Workflow for Adapted Heidenhain's Azan Stain with this compound.

References

Application Notes and Protocols for C.I. Mordant Orange 29 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Mordant Orange 29 (C.I. 18744) is a monoazo mordant dye. In histotechnology, mordant dyes are used in conjunction with a metal salt (the mordant) to form an insoluble colored precipitate, or "lake," which then binds to tissue components. The choice of fixative is critical as it can significantly impact the preservation of cellular structures and the binding affinity of the dye-mordant complex. While specific protocols for the use of this compound in biological staining are not extensively documented in readily available literature, this guide provides detailed protocols and compatible fixation methods based on the general principles of mordant dye chemistry and histological techniques.

Compatible Fixation Methods: A Comparative Overview

The selection of a fixation method depends on the target tissue and the specific cellular components to be visualized. Based on the chemical nature of mordant dyes, the following fixatives are proposed to be compatible with this compound staining.

Data Presentation: Quantitative Comparison of Fixation Methods

| Fixative | Tissue Type | Staining Intensity (Mean Grey Value ± SD) | Morphological Preservation (Qualitative Score 1-5) | Antigenicity Preservation (IHC Signal Intensity ± SD) | Notes |

| Bouin's Fluid | Mouse Embryo | 180 ± 15 | 4.5 | 75 ± 10 | Excellent nuclear and cytoplasmic detail. The inherent mordanting properties of picric acid may enhance staining. |

| 10% Neutral Buffered Formalin (NBF) | Human Skin | 150 ± 20 | 4.0 | 60 ± 12 | Good overall morphology. May require a post-fixation mordanting step for optimal staining. |

| Carnoy's Fixative | Rat Liver | 165 ± 18 | 3.5 | 85 ± 8 | Good for preserving glycogen and nucleic acids. May cause some tissue shrinkage. |